2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid
Description
Chemical Structure and Properties 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-hydroxyphenyl substituent. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
The hydroxyl group at the ortho position distinguishes it from related para-substituted derivatives.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-20-12-6-5-11-18(20)21(22(26)27)24-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21,25H,13H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHOSASNJXLXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696717-50-6 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the fluoren-9-ylmethanol as a precursor. The fluoren-9-ylmethanol undergoes a series of reactions, including esterification and amidation, to introduce the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: : The fluoren-9-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic substitution reactions may use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may use strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Alcohols, aldehydes, and other reduced derivatives.
Substitution: : Substituted fluoren-9-yl derivatives and various functionalized products.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, the compound may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Positional Isomerism (Ortho vs. In contrast, the 4-hydroxyphenyl analog lacks this interaction, leading to higher rotational freedom and solubility in polar solvents .
Substituent Electronic Effects:
- The 4-methoxyphenyl variant () demonstrates increased electron-donating effects compared to hydroxylated analogs, altering its reactivity in nucleophilic acyl substitution reactions .
- o-Tolyl and naphthyl derivatives () introduce steric hindrance, which can impede racemization during peptide coupling .
Functional Group Modifications: Piperazine-containing analogs () exhibit enhanced water solubility and are used in HIV-1 entry inhibitors due to their ability to interact with charged residues in viral glycoproteins . 4-Aminomethylphenyl derivatives () serve as versatile linkers for attaching fluorophores or targeting moieties in bioconjugates .
Synthetic Applications: The 2-hydroxyphenyl compound’s ortho-substitution may facilitate selective deprotection in multi-step syntheses, as seen in the total synthesis of mutanobactins () . Halodifluoromethyl variants () are critical for stabilizing peptide therapeutics against enzymatic degradation .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid, commonly referred to as Fmoc-Amino Acid derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C20H21NO5
- Molecular Weight : 355.38 g/mol
- CAS Number : 161420-87-7
- Appearance : White to light yellow powder
- Melting Point : 161 °C (decomposes)
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential inhibitor in various biochemical pathways. Its structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyphenyl moiety, contribute to its interaction with biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
- Cell Proliferation Modulation : Preliminary studies indicate that it may influence cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.
Case Studies and Experimental Data
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HDAC Inhibition Studies :
- A study evaluated the HDAC inhibitory activity of various analogs derived from amino acids similar to Fmoc derivatives. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11, suggesting that modifications in the amino acid scaffold significantly affect potency .
Compound IC50 (nM) Target Enzyme Fmoc-Amino Acid 14-67 HDAC1–3 Azumamide C ~30 HDAC10 Azumamide E ~60 HDAC11 - Antioxidant Activity Assessment :
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Cytotoxicity Evaluation :
Compound IC50 (µM) Cell Line Fmoc-Amino Acid 4.363 MCF-7 Doxorubicin 0.5 MCF-7
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
